

Scalable Synthesis Protocol for All Four Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (ACPC)

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Compound of Interest

Compound Name: (1R,3S)-3-Aminocyclopentanecarboxylic acid

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Abstract

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β -amino acid that serves as a crucial building block in the field of peptide foldamers and medicinal chemistry. [1][2][3] Its rigid cyclopentyl ring introduces specific conformational preferences into peptide backbones, enabling the design of novel secondary structures like the 12-helix and enhancing metabolic stability.[4] The stereochemistry at the C1 and C2 positions dictates the resulting peptide conformation, making access to all four stereoisomers—(1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans—essential for systematic drug design and materials science. This guide provides a detailed, scalable, and field-proven protocol for the synthesis of all four ACPC stereoisomers, starting from a common precursor. The methodology is centered on a diastereoselective reductive amination followed by a robust crystallization-based resolution, ensuring high stereochemical purity on a large scale.

Introduction: The Strategic Importance of ACPC Stereoisomers

The precise control of molecular shape is fundamental to modern drug discovery. ACPC provides a pre-organized scaffold that, when incorporated into peptides, restricts conformational freedom.[1] This constraint can lead to enhanced binding affinity, increased

selectivity for biological targets, and improved resistance to enzymatic degradation. The cis and trans isomers, along with their respective enantiomers, offer distinct spatial arrangements of the amine and carboxylic acid functionalities, providing a "toolbox" of geometric possibilities for constructing complex molecular architectures.[5][6]

However, the widespread application of ACPC has been hampered by the lack of accessible, scalable synthetic routes to all four stereoisomers in high purity.[2] This document addresses that gap by detailing a unified strategy based on the work of Kovalenko et al., which leverages reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, followed by diastereomeric resolution.[1] This approach is advantageous due to its operational simplicity, scalability, and avoidance of costly reagents or complex chromatographic separations for the primary resolution step.

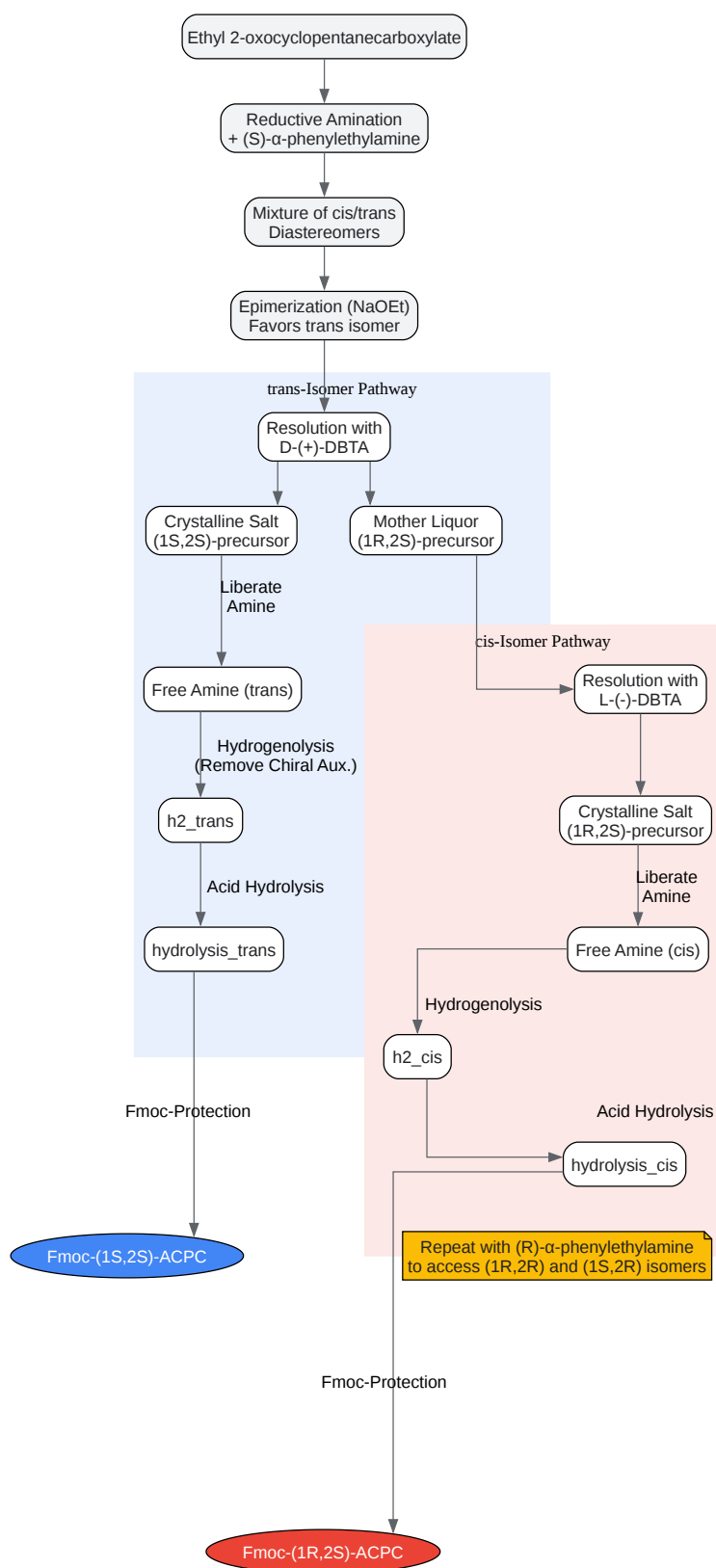
Overview of the Unified Synthetic Strategy

The core of this protocol is a divergent approach that begins with a single achiral starting material and a chiral auxiliary. The key steps are:

- **Diastereoselective Reductive Amination:** Ethyl 2-oxocyclopentanecarboxylate is reacted with an enantiopure α -phenylethylamine ((S) or (R)) to generate a mixture of diastereomeric amino esters.
- **Epimerization:** The initial mixture, typically rich in the cis isomer, is treated with a base to epimerize the stereocenter at the α -position, shifting the equilibrium to favor the thermodynamically more stable trans isomer.[2][6]
- **Diastereomeric Resolution:** The crucial separation step is achieved by fractional crystallization. The diastereomeric amino esters are treated with an enantiopure chiral acid (dibenzoyltartaric acid), forming diastereomeric salts with different solubilities, allowing for the isolation of a single, pure stereoisomer.[1]
- **Isolation of Remaining Isomer:** The other diastereomer remains in the mother liquor and can be isolated and purified.
- **Chiral Auxiliary Removal & Deprotection:** The α -phenylethyl group is removed via catalytic hydrogenolysis, and the ethyl ester is hydrolyzed to yield the target ACPC stereoisomer.

This entire process can be mirrored by simply choosing the opposite enantiomer of the chiral auxiliary and the resolving agent to produce the corresponding enantiomeric series of ACPC.

Workflow Diagram



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Caption: Overall synthetic workflow to access all four stereoisomers of ACPC.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Part A: Synthesis of (1S,2S)-trans-ACPC and (1R,2S)-cis-ACPC

This part uses (S)- α -phenylethylamine as the chiral auxiliary.

Step 1: Reductive Amination and Epimerization

- **Rationale:** This step creates the key C-N bond. Isobutyric acid acts as a catalyst for the initial imine formation. The subsequent epimerization with sodium ethoxide is critical for maximizing the yield of the desired trans isomer, which is thermodynamically more stable due to reduced steric strain.
- **Procedure:**
 - To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) and (S)- α -phenylethylamine (41.9 g, 345.7 mmol).^[1]
 - Heat the mixture at 70 °C for 2 hours.
 - Increase the temperature to distill off approximately half of the toluene, which facilitates the azeotropic removal of water and drives the reaction to completion.
 - Cool the mixture and reduce it in situ. (Note: The original literature proceeds to the next step, but a standard reduction would involve an agent like sodium borohydride).
 - For epimerization, treat the crude amino ester with sodium ethoxide in ethanol.^{[2][6]} This shifts the diastereomeric ratio in favor of the trans product. Monitor by NMR until equilibrium is reached.
 - Perform an aqueous workup to isolate the crude mixture of diastereomeric amino esters.

Step 2: Diastereomeric Resolution of the trans-Isomer

- **Rationale:** This step exploits the different physicochemical properties of diastereomeric salts. The salt formed between the (S,S,S)-amino ester and (2R,3R)-2,3-dibenzoyl-d-(+)-tartaric acid (D-DBTA) is significantly less soluble in acetonitrile than the other diastereomeric salt, allowing for its selective crystallization.^[7]
- **Procedure:**
 - Dissolve the crude amino ester mixture (approx. 85 g) in hot acetonitrile (1 L).
 - In a separate flask, dissolve (2R,3R)-2,3-dibenzoyl-d-(+)-tartaric acid (118 g, 329 mmol) in hot acetonitrile.
 - Add the amino ester solution dropwise to the hot D-DBTA solution with constant stirring.
 - Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) for 12 hours to complete crystallization.
 - Filter the white precipitate and wash it with cold acetonitrile. This solid is the (S,S,S)-2•(D)-DBTA salt.
 - Crucially, retain the filtrate (mother liquor) for the isolation of the cis-isomer in Part B.

Step 3: Synthesis of (1S,2S)-trans-ACPC

- **Procedure:**
 - **Liberation of the Free Amine:** Suspend the filtered salt (approx. 115 g) in a biphasic mixture of diethyl ether (500 mL) and an aqueous solution of $\text{KHCO}_3/\text{K}_2\text{CO}_3$ (1 L). Stir until all solids dissolve. Separate the organic layer and extract the aqueous phase with diethyl ether. The combined organic extracts contain the pure (S,S,S)-amino ester.^[1]
 - **Formation of the HBr Salt:** Evaporate the ether, dissolve the residue in ethyl acetate (EtOAc), and add a 33% solution of HBr in acetic acid. Evaporate to dryness to obtain the hydrobromide salt. Co-evaporate with fresh EtOAc to remove any residual HBr, which is critical as it can interfere with the subsequent hydrogenolysis.^[2]

- Hydrogenolysis: Dissolve the HBr salt (e.g., 60.0 g) in methanol (800 mL). Add 10% palladium on activated carbon (6.0 g). Evacuate the flask and refill with hydrogen gas (1.05 atm). Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.^[2] Filter through Celite to remove the catalyst and evaporate the solvent.
- Ester Hydrolysis: Add 10% aqueous HCl to the residue and heat at 60 °C for 12 hours. Causality: It is critical to keep the temperature below 80 °C to prevent epimerization of the trans configuration.^{[1][2]}
- Evaporate the mixture to dryness and wash the solid residue with ice-cold acetone to yield (1S,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.^[2]

Step 4: Synthesis of (1R,2S)-cis-ACPC from Mother Liquor

- Procedure:
 - Take the mother liquor from Step 2. Evaporate the solvent.
 - Liberate the free amine from the dissolved salts using a standard basic workup, similar to Step 3.1.
 - Perform a second resolution using the other enantiomer of the resolving agent, (2S,3S)-2,3-dibenzoyl-L-(-)-tartaric acid (L-DBTA), to crystallize the (R,S,S)-diastereomer salt.^[6]
 - Follow the same sequence as for the trans isomer: liberate the free amine, form the HBr salt, perform hydrogenolysis, and hydrolyze the ester.^{[1][2]} Causality: For the cis-isomer, the hydrolysis temperature should be maintained below 70 °C to avoid epimerization.^{[1][2]} This yields (1R,2S)-2-aminocyclopentanecarboxylic acid hydrochloride.

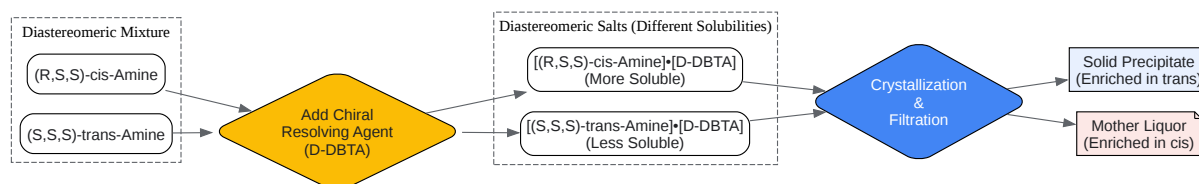
Part B: Synthesis of (1R,2R)-trans-ACPC and (1S,2R)-cis-ACPC

To obtain the other two enantiomers, the entire protocol described in Part A is repeated, with one critical change:

- Starting Material: Use (R)- α -phenylethylamine in the initial reductive amination step.^[6]

This will produce the enantiomeric series of intermediates, which are then resolved and processed in the exact same manner to yield (1R,2R)-trans-ACPC and (1S,2R)-cis-ACPC.

Diagram of Chiral Resolution



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Caption: Principle of separating diastereomers via fractional crystallization.

Data Summary and Characterization

For practical application in peptide synthesis, the final amino acids are often protected with an Fmoc group.

Step 5: Fmoc-Protection Protocol

- Dissolve the ACPC hydrochloride salt (e.g., 34.4 g) in water (400 mL).
- Add KHCO_3 (68 g, 0.68 mol) portion-wise, followed by acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol).^[1]
- Stir the reaction mixture at room temperature for 24 hours.
- Perform a standard acidic workup and purification to obtain the final Fmoc-protected ACPC stereoisomer.

Table 1: Characterization Data for Fmoc-ACPC Stereoisomers

Compound	Yield (from Oxo-ester)	Melting Point (°C)	Optical Rotation [α] _D 25 (c 1.0, CHCl ₃)
Fmoc-(1S,2S)-ACPC	~85% (for protected acid)	134–137	-31°
Fmoc-(1R,2R)-ACPC	(Identical to enantiomer)	(Identical to enantiomer)	+31° (expected)
Fmoc-(1R,2S)-ACPC	(Similar to trans)	(Varies)	(Value specific to isomer)
Fmoc-(1S,2R)-ACPC	(Identical to enantiomer)	(Identical to enantiomer)	(Opposite of enantiomer)
Data derived from Kovalenko et al.[1][2]			

Self-Validating System & Quality Control:

- Stereochemical Integrity: The purity of each stereoisomer is validated at multiple stages. The success of the crystallization step is a strong indicator of diastereomeric purity. Final enantiomeric purity is confirmed by comparing the optical rotation to literature values.[1][2]
- Structural Confirmation: The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.
 - ¹H and ¹³C NMR Spectroscopy: Confirms the covalent structure and provides information on the cis/trans relative stereochemistry through coupling constants.[1][2]
 - High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.[1][2]
 - Chiral Solvating Agents: For rigorous determination of enantiomeric excess (e.e.), ¹H NMR spectra can be acquired in the presence of a chiral solvating agent, which will induce splitting of signals for the two enantiomers, allowing for their integration.[3]

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